molecular formula C7H12N2O B1332903 3-tert-Butylisoxazol-5-amine CAS No. 59669-59-9

3-tert-Butylisoxazol-5-amine

Cat. No. B1332903
CAS RN: 59669-59-9
M. Wt: 140.18 g/mol
InChI Key: APHNQOGPYLTSFX-UHFFFAOYSA-N
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Description

3-tert-Butylisoxazol-5-amine is a chemical compound with the CAS Number 59669-59-9 . It has a molecular weight of 140.19 . The IUPAC name for this compound is 3-tert-butyl-5-isoxazolylamine .


Synthesis Analysis

The synthesis of isoxazoles, including this compound, often involves the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents . In the presence of 2 equivalents of the base, 5-amino-3-(tert-butyl)isoxazole is formed in quantitative yield .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3 . The InChI key is APHNQOGPYLTSFX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 140.19 . The physical form of this compound is liquid .

Scientific Research Applications

  • Versatile Intermediates for Asymmetric Synthesis : N-tert-Butanesulfinyl aldimines and ketimines, closely related to 3-tert-Butylisoxazol-5-amine, are extremely versatile intermediates in the asymmetric synthesis of amines. They are prepared in high yields and used for the synthesis of a wide range of enantioenriched amines, including alpha-branched and alpha, alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines (Ellman, Owens, & Tang, 2002).

  • Efficient Synthesis Methodology : An efficient one-pot two-step synthesis method for related compounds, like 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine, has been developed. This method is noted for its operational ease, short reaction time, and does not require isolation and purification of the aldimine intermediate (Becerra, Rojas, & Castillo, 2021).

  • Catalysis and Synthesis : A method for the practical synthesis of 3-amino-5-tert-butylisoxazole from 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine has been reported, demonstrating its potential in the creation of new chemical entities (Takase, Murabayashi, Sumimoto, Ueda, & Makisumi, 1991).

  • Formation of Imidazoles and Imidazoliums : The reaction of propargyl amines with tert-butylisonitrile, under certain conditions, leads to the formation of imidazoles and imidazoliums. This research highlights the reactivity of the isocyano group in these reactions and opens up avenues for the synthesis of chiral heterocycles (Tong, Wang, Wang, & Zhu, 2015).

Safety and Hazards

3-tert-Butylisoxazol-5-amine is associated with several hazard statements including H302, H315, H319, H335 . It is recommended to keep the compound away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

properties

IUPAC Name

3-tert-butyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)10-9-5/h4H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APHNQOGPYLTSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366513
Record name 3-tert-Butylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59669-59-9
Record name 3-tert-Butylisoxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-tert-butyl-1,2-oxazol-5-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Hydroxylamine sulfate (27.575 g, 0.168 mol) is added to a stirred solution of 4,4-dimethyl-3-oxopentanenitrile (20 g; 0.160 mol) and sodium hydroxide (26.24 g; 0.656 mol) in water (160 mL). The mixture is heated at reflux for 2 hours, then allowed to cool to room temperature and extracted with methylene chloride. The combined organics are washed with water, dried (Na2SO4), filtered and concentrated in vacuo to afford title compound as a white solid. ESI m/z 141 [M+H]+
Quantity
27.575 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
26.24 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To an aqueous solution of sodium hydroxide solution (40.00 g, 1 mol, in 200 ml of water) was added hydroxylamine hydrochloride (24.00 g, 346 mmol) and pivaloylacetonitrile (40.00 g, 320 mmol). The resulting solution was stirred at 50° C. for 3 hrs. The reaction mixture cooled and the resultant white crystalline solid filtered, washed with water and dried to provide 3-t-butylisoxazol-5-amine as a white crystalline solid (34 g, yield 76% yield). 1H NMR (DMSO-d6) δ 6.41 (brs, 2H), 4.85 (s, 1H), 1.18 (s, 9H): LC-MS (ES, m/z, M+H) 141.3.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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